デスフルオロヒドロキシファリプライド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

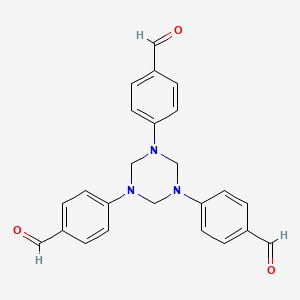

Desfluoro Hydroxy Fallypride is a derivative of Fallypride, a selective dopamine D2/D3 receptor antagonist. It is primarily used in scientific research, particularly in the field of neuroimaging, where it serves as a radiotracer for Positron Emission Tomography (PET) studies .

科学的研究の応用

Desfluoro Hydroxy Fallypride has a wide range of applications in scientific research:

Chemistry: It is used as a chemical intermediate in the synthesis of other compounds.

Biology: It serves as a radiotracer for studying dopamine receptors in the brain.

Medicine: It is used in PET imaging to study neurological disorders such as schizophrenia and Alzheimer’s disease.

Industry: It is used in the production of radiopharmaceuticals for diagnostic imaging

作用機序

Target of Action

Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .

Mode of Action

Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .

Biochemical Pathways

It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.

Pharmacokinetics

It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .

Result of Action

The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.

Action Environment

The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Desfluoro Hydroxy Fallypride, as a derivative of Fallypride, interacts with dopamine D2/D3 receptors . It is a high-affinity radioligand that has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The nature of these interactions involves the binding of Desfluoro Hydroxy Fallypride to the dopamine receptors, thereby influencing the biochemical reactions associated with these receptors.

Cellular Effects

The cellular effects of Desfluoro Hydroxy Fallypride are primarily related to its interaction with dopamine D2/D3 receptors It influences cell function by modulating the activity of these receptors

Molecular Mechanism

Desfluoro Hydroxy Fallypride exerts its effects at the molecular level through its interaction with dopamine D2/D3 receptors . It acts as an antagonist, binding to these receptors and inhibiting their activity. This binding interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Studies have shown that Fallypride, from which Desfluoro Hydroxy Fallypride is derived, can be synthesized with high molar activity and good reproducibility . This suggests that Desfluoro Hydroxy Fallypride may also exhibit stability over time.

Dosage Effects in Animal Models

In animal models, specifically in mice, it has been observed that there is a significant decrease in D2/D3 receptor densities in the striatum when exposed to Fallypride . The specific dosage effects of Desfluoro Hydroxy Fallypride in animal

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Hydroxy Fallypride typically involves the use of a tosylate precursor for radiofluorination. The process includes isotope capture, isotope elution, drying of the isotope, and the fluorination step. The reaction is carried out in dry acetonitrile at 100°C for 15 minutes .

Industrial Production Methods

Industrial production of Desfluoro Hydroxy Fallypride involves automated synthesis modules. For instance, the synthesis on Sofie Elixys Pure/Form uses a fully automated process to ensure high radiochemical purity and yield. The final product is obtained in a sterile vial, ready for use in patient studies .

化学反応の分析

Types of Reactions

Desfluoro Hydroxy Fallypride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, tosylate precursors, and various solvents. The reactions are typically carried out under controlled temperatures and conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include various derivatives of Desfluoro Hydroxy Fallypride, which are used in further scientific research and applications .

類似化合物との比較

Similar Compounds

Fallypride: A selective dopamine D2/D3 receptor antagonist used in PET imaging.

Fluorine-labeled Fallypride: Used as a radiotracer for PET studies.

Carbon-labeled Fallypride: Another variant used in neuroimaging.

Uniqueness

Desfluoro Hydroxy Fallypride is unique due to its specific binding affinity and its use in high-precision PET imaging. Its ability to provide detailed images of dopamine receptors in the brain makes it a valuable tool in both research and clinical settings .

特性

CAS番号 |

166173-73-5 |

|---|---|

分子式 |

C₂₀H₃₀N₂O₄ |

分子量 |

362.46 |

同義語 |

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide; (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)